2-(2-(Cyclopentylmethoxy)ethoxy)ethane-1-sulfonyl chloride
CAS No.:
Cat. No.: VC18057970
Molecular Formula: C10H19ClO4S
Molecular Weight: 270.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H19ClO4S |
---|---|
Molecular Weight | 270.77 g/mol |
IUPAC Name | 2-[2-(cyclopentylmethoxy)ethoxy]ethanesulfonyl chloride |
Standard InChI | InChI=1S/C10H19ClO4S/c11-16(12,13)8-7-14-5-6-15-9-10-3-1-2-4-10/h10H,1-9H2 |
Standard InChI Key | GFULIWBXPKZQND-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(C1)COCCOCCS(=O)(=O)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a sulfonyl chloride () group attached to an ethoxy chain that is further substituted with a cyclopentylmethoxy moiety. Its IUPAC name, 2-[2-(cyclopentylmethoxy)ethoxy]ethanesulfonyl chloride, reflects this branched ether-sulfonyl structure. Key structural identifiers include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 270.77 g/mol |
SMILES | |
InChIKey | GFULIWBXPKZQND-UHFFFAOYSA-N |
The cyclopentyl group introduces steric bulk, which influences reactivity and solubility, while the ethoxy spacer modulates electronic effects on the sulfonyl chloride.
Comparative Analysis with Structural Analogs
Sulfonyl chlorides with analogous ether-linked substituents exhibit distinct properties. For example:
The cyclopentylmethoxy group in the target compound enhances lipophilicity compared to linear or smaller cyclic analogs, potentially improving membrane permeability in bioactive molecules .
Synthesis and Preparation
Synthetic Pathways
The synthesis of 2-(2-(Cyclopentylmethoxy)ethoxy)ethane-1-sulfonyl chloride typically proceeds via a multi-step route:
-
Etherification: Reaction of cyclopentylmethanol with ethylene glycol under Mitsunobu conditions to form the intermediate 2-(cyclopentylmethoxy)ethanol.
-
Sulfonation: Treatment with chlorosulfonic acid () in anhydrous dichloromethane at to install the sulfonyl chloride group.
Critical parameters include:
-
Temperature Control: Maintaining sub-ambient temperatures () to prevent decomposition of the sulfonyl chloride.
-
Anhydrous Conditions: Exclusion of moisture to avoid hydrolysis to the corresponding sulfonic acid.
Reactivity and Mechanistic Insights
Nucleophilic Substitution
The sulfonyl chloride group undergoes nucleophilic displacement reactions with amines, alcohols, and thiols. For example:
This reactivity is exploited to synthesize sulfonamides, a class of compounds with antimicrobial and anticancer properties .
Steric and Electronic Effects
The cyclopentylmethoxy substituent exerts dual effects:
-
Steric Hindrance: Slows reaction kinetics with bulky nucleophiles (e.g., tert-butylamine).
-
Electron Donation: The ether oxygen donates electron density via resonance, mildly activating the sulfonyl chloride toward electrophilic attack.
Applications in Scientific Research
Pharmaceutical Intermediates
The compound is a key precursor in synthesizing kinase inhibitors and GPCR modulators. For instance, it has been used to derivatize hit compounds in high-throughput screening campaigns targeting adenosine receptors.
Materials Science
In polymer chemistry, it serves as a cross-linking agent for sulfonated polyethers, enhancing ionic conductivity in proton-exchange membranes .
Future Perspectives
Targeted Drug Delivery
Functionalizing the cyclopentylmethoxy group with bioorthogonal handles (e.g., azides) could enable site-specific conjugation to antibody-drug conjugates (ADCs).
Green Chemistry Approaches
Exploring mechanochemical synthesis or solvent-free conditions may improve yield and reduce waste .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume